1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol
Description
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol is a cyclohexanol derivative featuring a propynyl chain substituted with a diethylamino group at the 3-position. Its molecular formula is C₁₃H₂₃NO, with a molecular weight of 209.33 g/mol (calculated).
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-[3-(diethylamino)prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H23NO/c1-3-14(4-2)12-8-11-13(15)9-6-5-7-10-13/h15H,3-7,9-10,12H2,1-2H3 |
InChI Key |
KMMFTPDVDFWYMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC1(CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with diethylamine and propargyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
Table 2: Molecular Weight and Solubility Trends
Biological Activity
1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol is a complex organic compound recognized for its potential biological activities. Its unique structure, which includes a cyclohexanol backbone and a diethylamino propynyl group, suggests various pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C21H27NO
- Molecular Weight : Approximately 309.45 g/mol
The compound features a cyclohexanol core with substituents that enhance its solubility and interaction with biological systems. The presence of the diethylamino group is particularly significant, as it may influence the compound's interaction with neurotransmitter receptors.
Biological Activity Overview
Research indicates that 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol exhibits various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may affect serotonin and norepinephrine reuptake, indicating potential antidepressant properties.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies.
The exact mechanism through which 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol exerts its effects is still under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system (CNS), potentially influencing:
- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, which are crucial in mood regulation.
- Norepinephrine Transporters : By inhibiting norepinephrine reuptake, this compound may enhance mood and cognitive function.
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol, a comparison with structurally similar compounds can be insightful.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[3-(Dimethylamino)prop-1-ynyl]cyclohexan-1-ol | C19H23NO | Contains dimethylamino group; potential for different receptor interactions. |
| 1-[3-(Morpholino)prop-1-ynyl]cyclohexan-1-ol | C21H25NO | Morpholino group may enhance solubility and alter pharmacokinetics. |
| 4-(3-Dimethylamino)phenylcyclohexanol | C19H25NO | Variation in substitution pattern affecting receptor affinity. |
This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity and therapeutic potential.
Study on Antidepressant Activity
A study conducted by Kahn et al. (2014) examined compounds similar to 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol for their effects on mood disorders. The results indicated that these compounds could significantly reduce depressive symptoms in animal models when administered at specific dosages.
Neuroprotective Properties
In another study focusing on neuroprotection, researchers found that the administration of related compounds resulted in decreased neuronal apoptosis in models of neurodegenerative diseases. This suggests that 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol may hold promise as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
